molecular formula C22H20N2O5S B10920515 2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate

2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate

Cat. No.: B10920515
M. Wt: 424.5 g/mol
InChI Key: RJHSOOBUNNHWQH-XQNSMLJCSA-N
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Description

2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate is a complex organic compound with the molecular formula C31H29N3O7S. This compound is known for its unique structure, which includes an ethoxy group, a phenylsulfonyl hydrazono group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include ethoxybenzene, phenylsulfonyl hydrazine, and benzoic acid derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate involves its interaction with specific molecular targets. The phenylsulfonyl hydrazono group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-{(E)-[(4-methylphenylsulfonyl)hydrazono]methyl}phenyl benzoate
  • 2-ethoxy-4-{(E)-[(4-nitrobenzoyl)amino]benzoyl}hydrazono)methyl]phenyl benzoate
  • 2-ethoxy-4-{(E)-[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate

Uniqueness

2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C22H20N2O5S/c1-2-28-21-15-17(16-23-24-30(26,27)19-11-7-4-8-12-19)13-14-20(21)29-22(25)18-9-5-3-6-10-18/h3-16,24H,2H2,1H3/b23-16+

InChI Key

RJHSOOBUNNHWQH-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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